molecular formula C28H17Br B12546307 3-Bromo-7,10-diphenylfluoranthene CAS No. 153390-86-4

3-Bromo-7,10-diphenylfluoranthene

Cat. No.: B12546307
CAS No.: 153390-86-4
M. Wt: 433.3 g/mol
InChI Key: BAGIWXKJJUHFRU-UHFFFAOYSA-N
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Description

3-Bromo-7,10-diphenylfluoranthene is a chemical compound with the molecular formula C26H15Br. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 3rd position and phenyl groups at the 7th and 10th positions of the fluoranthene core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,10-diphenylfluoranthene typically involves the bromination of 7,10-diphenylfluoranthene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,10-diphenylfluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluoranthene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the fluoranthene core .

Scientific Research Applications

3-Bromo-7,10-diphenylfluoranthene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-7,10-diphenylfluoranthene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various chemical and biological effects, depending on the specific application. The pathways involved may include electron transfer, molecular recognition, and binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7,10-diphenylfluoranthene is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and materials .

Properties

CAS No.

153390-86-4

Molecular Formula

C28H17Br

Molecular Weight

433.3 g/mol

IUPAC Name

3-bromo-7,10-diphenylfluoranthene

InChI

InChI=1S/C28H17Br/c29-25-17-16-24-26-22(25)12-7-13-23(26)27-20(18-8-3-1-4-9-18)14-15-21(28(24)27)19-10-5-2-6-11-19/h1-17H

InChI Key

BAGIWXKJJUHFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C=C2)C6=CC=CC=C6

Origin of Product

United States

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